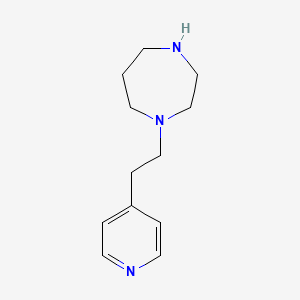

1-(2-Pyridin-4-ylethyl)-1,4-diazepane

Description

1-(2-Pyridin-4-ylethyl)-1,4-diazepane (CAS: 887833-52-5) is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) linked via an ethyl group to a pyridin-4-yl moiety. This structure combines the conformational flexibility of the diazepane ring with the aromatic and hydrogen-bonding properties of pyridine, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-5-13-8-11-15(9-1)10-4-12-2-6-14-7-3-12/h2-3,6-7,13H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIHGLXGQQWYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429001 | |

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887833-52-5 | |

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridin-4-ylethyl)-1,4-diazepane typically involves the reaction of 2-(4-bromomethyl)pyridine with 1,4-diazepane under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the diazepane moiety. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-4-ylethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-(2-Pyridin-4-ylethyl)-1,4-diazepane has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Pyridin-4-ylethyl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepane ring can form hydrogen bonds and other non-covalent interactions with active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituents on the pyridine ring or the linker between the pyridine and diazepane moieties. These modifications influence steric bulk, electronic properties, and receptor binding:

Key Observations :

- The pyridin-4-yl group in the target compound positions the nitrogen atom for optimal hydrogen bonding, unlike pyridin-3-yl derivatives, which adopt distinct orientations in receptor pockets .

Binding Modes and Receptor Interactions

- Nicotinic Acetylcholine Receptors (nAChRs): The unsubstituted 1-(pyridin-3-yl)-1,4-diazepane scaffold binds with the diazepane ring oriented toward the principal subunit and the pyridine facing the complementary subunit . Substituents like ethoxy (compound 2) or phenyl (compound 3) introduce steric bulk, altering agonist efficacy .

Serotonin Receptors (5-HT7R) :

Pharmacological and Physicochemical Properties

| Property | Target Compound | 1-(Pyridin-3-yl)-1,4-diazepane | 1-(5-Phenylpyridin-3-yl)-1,4-diazepane |

|---|---|---|---|

| Molecular Weight | ~235 g/mol (estimated) | 191 g/mol | 265 g/mol |

| LogP (Lipophilicity) | Moderate (due to ethyl linker) | Low | High (phenyl group) |

| Receptor Selectivity | nAChRs, 5-HTRs (predicted) | nAChRs | 5-HT7R |

| Synthetic Accessibility | Moderate (multi-step synthesis) | High | Moderate |

Insights :

- The ethyl linker in the target compound balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS targets.

- Phenyl-substituted analogs (e.g., 1-(5-Phenylpyridin-3-yl)-1,4-diazepane) exhibit higher receptor selectivity but may suffer from metabolic instability due to increased hydrophobicity .

Biological Activity

1-(2-Pyridin-4-ylethyl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a diazepane ring with a pyridine substitution at the 2-position. This unique structure is believed to contribute to its diverse biological activities.

The compound interacts with several molecular targets, particularly enzymes and proteins involved in key biochemical pathways. Notably, it has been linked to the modulation of mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in cell signaling and regulation.

Key Mechanisms:

- Enzyme Interaction : It binds to active sites of enzymes, influencing their activity through conformational changes.

- Cell Signaling Modulation : The compound affects phosphorylation processes critical for cellular functions such as migration and polarity.

- Biochemical Pathways : It is involved in various pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through modulation of host cell pathways. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Modulates glucose metabolism and insulin sensitivity in experimental models. |

Case Studies

Recent studies have provided insights into the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 5 µM to 20 µM.

- Anti-inflammatory Effects : A study on animal models showed that administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups.

- Antimicrobial Properties : The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via renal pathways.

Dosage Effects

Dosage studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : Enhance enzyme activity and promote beneficial cellular functions.

- High Doses : Can lead to cytotoxic effects and disrupt normal metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.